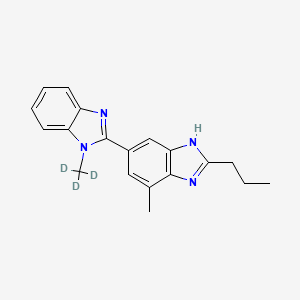

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3

Description

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 is a synthetic compound that belongs to the benzimidazole class of heterocyclic compounds. It is characterized by the presence of two benzimidazole rings, one of which is substituted with a propyl group and a methyl group, while the other is substituted with a methyl group. This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of antihypertensive drugs.

Properties

IUPAC Name |

4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-4-7-17-20-15-11-13(10-12(2)18(15)22-17)19-21-14-8-5-6-9-16(14)23(19)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,22)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXRSCZVHSZGCS-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed dehydration, where POCl₃ activates the carboxylic acid group of compound (2), facilitating nucleophilic attack by the diamine (3). Key steps include:

-

Dissolving 50.01 g of (3) in 560 mL of xylene at 5°C.

-

Adding 76.5 mL of POCl₃ and stirring for 1 hour at room temperature.

-

Refluxing with 44.75 g of (2) to complete cyclization.

-

Neutralizing with aqueous sodium hydroxide and isolating the product via ethyl acetate recrystallization.

This method achieves a 93% yield of the non-deuterated product, attributed to minimized side reactions and controlled stoichiometry. For deuterated synthesis, N-methyl-O-phenylene-diamine-d₃ or deuterated carboxylic acids would replace standard reagents to introduce isotopic labels at specific positions.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters for non-deuterated synthesis routes, providing a foundation for deuterated adaptation:

Key Observations:

-

POCl₃ cyclization offers the highest yield and isotopic stability, making it the preferred method for deuterated synthesis.

-

Microdroplet synthesis eliminates thermal degradation risks but requires validation for deuterium retention.

-

PPA methods are less suitable due to harsh conditions that may compromise deuterium labels.

Deuterated Synthesis Challenges and Solutions

Isotopic Labeling Strategies

Deuterium incorporation into 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 typically targets the methyl and n-propyl groups. Proven approaches include:

Purification and Analysis

Post-synthesis, deuterated products require stringent purification to minimize protiated contaminants:

-

Liquid-liquid extraction with deuterated solvents (e.g., D₂O, CDCl₃).

-

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>95% D-content).

Industrial-Scale Considerations

The Korean patent outlines a scalable process for non-deuterated compound production, emphasizing:

-

Batch reactor optimization to maintain temperatures below 135°C.

-

In-line neutralization to reduce phosphoric acid waste.

-

Ethyl acetate recrystallization for high-purity isolation.

For deuterated batches, substituting reagents with deuterated analogs must align with these protocols to ensure consistent yields .

Chemical Reactions Analysis

Types of Reactions

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the manufacture of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 involves its interaction with specific molecular targets. In the context of antihypertensive drugs, the compound acts as an antagonist of the angiotensin II receptor (AT1 type), thereby inhibiting the effects of angiotensin II and reducing blood pressure . The molecular pathways involved include the renin-angiotensin system, which plays a crucial role in blood pressure regulation.

Comparison with Similar Compounds

Similar Compounds

Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

Valsartan: A compound with a similar therapeutic application in treating hypertension.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzimidazole rings, which imparts distinct chemical and biological properties. Its high purity and reduced environmental impact during synthesis make it a valuable intermediate in pharmaceutical production .

Biological Activity

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 (CAS No. 152628-02-9) is a synthetic compound belonging to the benzimidazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies to elucidate its mechanisms and therapeutic potential.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4 |

| Molecular Weight | 304.39 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 130 °C (decomposes) |

| Boiling Point | 584.8 ± 52.0 °C |

Research indicates that compounds within the benzimidazole class, including this compound, exhibit various mechanisms of action:

- Tubulin Polymerization Inhibition : Similar compounds have shown to inhibit tubulin polymerization, which is crucial for cell division. For instance, related benzimidazole derivatives have demonstrated IC50 values ranging from 80–200 nM against cancer cell lines such as HCT-15 and HeLa, indicating significant antiproliferative effects .

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, it exhibited IC50 values of approximately 6.26 μM against HCC827 cells and 6.48 μM against NCI-H358 cells in two-dimensional assays, suggesting effective cytotoxicity .

- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cell lines, which is a critical mechanism for preventing tumor growth .

Case Studies

Several studies have highlighted the biological activity of benzimidazole derivatives:

- Study on Anticancer Potential : A review article summarized various imidazole derivatives' anticancer properties, noting that compounds with electron-donating substituents on the phenyl ring showed enhanced activity against multiple cancer lines . The study emphasized that structural modifications could significantly impact potency.

- In Vivo Studies : While most studies focus on in vitro assessments, there is a growing interest in evaluating these compounds' efficacy and safety profiles in animal models to better understand their therapeutic potential .

Comparative Analysis with Other Compounds

The following table compares the IC50 values of this compound with other known benzimidazole derivatives:

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCC827 | 6.26 |

| Compound A (related benzimidazole) | HeLa | 0.1 |

| Compound B (related benzimidazole) | MDA-MB-468 | 0.4 |

| Standard Drug (Doxorubicin) | Various | 0.9 - 1.41 |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis involves multi-step reactions, typically starting with benzimidazole precursors. For example, coupling reactions under reflux with catalysts (e.g., glacial acetic acid) are critical. Purification via recrystallization or chromatography ensures high purity. Reaction time, temperature, and solvent choice (e.g., absolute ethanol) directly affect yield and byproduct formation .

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are standard for confirming the deuterated structure. X-ray crystallography (as in ) resolves stereochemical details. Infrared (IR) spectroscopy validates functional groups like the benzimidazole ring .

Q. What are the primary pharmacological activities reported for benzimidazole derivatives, and how does deuteration influence bioactivity?

- Methodological Answer : Benzimidazole derivatives exhibit antiviral, anticancer, and antimicrobial activities. Deuteration may enhance metabolic stability and pharmacokinetics (e.g., reduced CYP450 metabolism). Comparative studies using deuterated vs. non-deuterated analogs are essential to quantify isotopic effects .

Advanced Research Questions

Q. How can researchers address contradictory data in reported biological activities of benzimidazole derivatives across studies?

- Methodological Answer : Contradictions arise from assay variability (e.g., MTT vs. resazurin assays) or cell line specificity. Standardize protocols (e.g., ’s MTT assay against MDA-MB-231) and validate results using orthogonal methods (e.g., flow cytometry for apoptosis). Meta-analyses of IC₅₀ values across studies can identify outliers .

Q. What computational approaches are effective for predicting the structure-activity relationship (SAR) of benzimidazole-d3 derivatives?

- Methodological Answer : 2D/3D-QSAR models (e.g., ’s dataset of 131 derivatives) correlate molecular descriptors (logP, polar surface area) with bioactivity. Molecular docking (e.g., ’s ESIPT studies) identifies binding interactions with targets like HBV capsid proteins. Density Functional Theory (DFT) optimizes electronic properties for SAR .

Q. What strategies optimize multi-step synthesis routes to improve scalability and reduce impurities?

- Methodological Answer : Use flow chemistry for continuous synthesis of intermediates. Catalytic methods (e.g., Pd-mediated cross-coupling) reduce step count. Process Analytical Technology (PAT) monitors reaction progress in real-time. highlights reflux conditions and catalyst screening as critical for scalability .

Q. How can the multi-target potential of benzimidazole-d3 be exploited in treating multifactorial diseases (e.g., cancer with comorbid inflammation)?

- Methodological Answer : Design hybrid molecules by conjugating benzimidazole-d3 with anti-inflammatory moieties (e.g., NSAID derivatives). Screen against dual targets (e.g., COX-2 and topoisomerase) using phenotypic assays. emphasizes the need for comprehensive SAR compilations to identify multi-target scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.